Alazocine was first synthesized in the mid-20th century and classified as a synthetic opioid. It is recognized for its interaction with multiple receptor types, including the μ-opioid receptor, κ-opioid receptor, δ-opioid receptor, and sigma receptors. The compound's classification is significant due to its dual role as both an opioid agonist and a sigma receptor agonist, which contributes to its analgesic and psychotropic effects.
Alazocine can be synthesized through various methods, including solvent-free grinding techniques that yield high product purity. One notable synthesis involves the reaction of specific precursors under controlled conditions without solvents, allowing for efficient conversion at room temperature. The synthesis typically includes steps such as:
The synthesis process not only emphasizes the efficiency of the methods used but also highlights the importance of stereochemistry in producing specific enantiomers with distinct pharmacological properties .
Alazocine has a complex molecular structure characterized by its chemical formula and a molar mass of approximately 257.377 g/mol. The structural representation reveals:
The three-dimensional conformation of alazocine is crucial for its interaction with various biological targets, influencing both its efficacy and safety profile .
Alazocine undergoes several chemical reactions that are pivotal for its pharmacological activity:
The mechanism of action of alazocine involves:
Alazocine exhibits several notable physical properties:
Key chemical properties include:
Alazocine has been primarily utilized in scientific research for:
Benzomorphans emerged in the mid-20th century as a distinct class of synthetic opioids designed to optimize analgesic efficacy while minimizing adverse effects. Alazocine (developmental codes SKF-10047 or WIN-19631), chemically designated as N-allylnormetazocine (NANM), was among the earliest benzomorphans investigated. It originated from structural modifications of nalorphine (N-allylnormorphine), an opioid antagonist-analgesic discovered in the 1950s. Researchers aimed to harness nalorphine’s analgesic properties without its psychotomimetic side effects, leading to the synthesis of alazocine in 1961 [1] [3].
Unlike classical opioids (e.g., morphine), benzomorphans like alazocine featured a unique 6,7-benzomorphan core with a 2'-hydroxy-5,9-dimethyl-2-allyl substitution. This modification conferred mixed pharmacological activities:
Despite its potent analgesia, alazocine’s psychotomimetic properties halted clinical development. However, it spurred derivative innovations:
Table 1: Key Benzomorphan Derivatives Derived from Alazocine’s Structural Template
Compound | N-Substituent | Primary Activity | Clinical Outcome |
---|---|---|---|
Alazocine (NANM) | Allyl | κ-agonist/μ-antagonist + psychotomimetic | Not marketed |
Pentazocine | Dimethylallyl | κ-agonist/μ-partial agonist | Marketed analgesic |
Cyclazocine | Cyclopropylmethyl | κ-agonist/μ-antagonist | Investigational (addiction) |
Phenazocine | Phenylethyl | μ-agonist | Marketed analgesic |
In 1976, Martin et al. identified sigma (σ) receptors using alazocine as a pivotal ligand. Initial studies misclassified σ receptors as an "opioid subtype" due to alazocine’s binding in brain tissues. Crucially, stereoselectivity studies revealed that alazocine’s enantiomers had divergent actions:
(+)-Alazocine’s high σ1 affinity enabled:
Table 2: Binding Affinities of Alazocine Enantiomers at Key Receptors
Receptor | (–)-Alazocine Ki (nM) | (+)-Alazocine Ki (nM) | Assay System |
---|---|---|---|
σ1 | 1,800–4,657 | 48–66 | Guinea pig brain membranes |
σ2 | 4,581 | 13,694 | Rat PC12 cells |
μ-opioid | 3.0 | 1,900 | Guinea pig brain membranes |
κ-opioid | 4.7 | 1,600 | Guinea pig brain membranes |
δ-opioid | 15 | 19,000 | Guinea pig brain membranes |
NMDA (PCP site) | Not reported | 587 | Rat brain membranes |
Alazocine was instrumental in resolving early confusion between σ, opioid, and NMDA receptors:
Ultimately, alazocine revealed that:
Table 3: Key Receptor Systems Distinguished Using Alazocine
Receptor System | Alazocine’s Role | Critical Finding |
---|---|---|
Opioid | Naltrexone failed to block (+)-alazocine’s effects | σ receptors are non-opioid |
NMDA | (+)-Alazocine bound PCP site (Ki = 587 nM) | σ and NMDA sites are pharmacologically distinct |
σ1 vs. σ2 | (+)-Alazocine showed >250-fold σ1 selectivity over σ2 | σ1 and σ2 are functionally independent subtypes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7